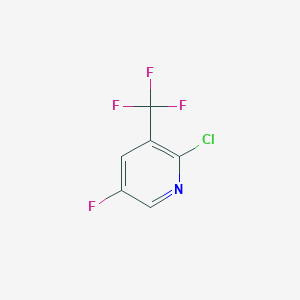

2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFGWJRMKPXMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254415 | |

| Record name | 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-20-3 | |

| Record name | 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72587-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to a Key Trifluoromethylpyridine Building Block

A Note on Chemical Nomenclature: Initial searches for "2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine" did not yield a registered CAS number or substantial technical data, suggesting a possible misnomer of a related isomer. This guide will focus on the well-documented and widely utilized chemical building block, 2-Chloro-5-(trifluoromethyl)pyridine , CAS Number 52334-81-3 . This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, synthesis, and applications.

Core Compound Identification and Properties

IUPAC Name: 2-chloro-5-(trifluoromethyl)pyridine[4] Common Synonyms: 2,5-CTF; 5-Trifluoromethyl-2-chloropyridine[3][4] CAS Number: 52334-81-3[1][2][3][4]

The strategic placement of a chlorine atom and a trifluoromethyl group on the pyridine ring makes 2-Chloro-5-(trifluoromethyl)pyridine a versatile reagent in medicinal and agricultural chemistry. The trifluoromethyl group is a bioisostere for other chemical groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The chlorine atom provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₃N | [3] |

| Molecular Weight | 181.54 g/mol | [2][4] |

| Appearance | White to yellow crystalline low melting solid or colorless to light orange/yellow powder/lump/clear liquid. | [1][3][5] |

| Melting Point | 32-34 °C | [2][3] |

| Boiling Point | 152 °C | [3] |

| Density | 1.417 g/mL at 25 °C | [2][3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Solubility | Insoluble in water, but soluble in many organic solvents. | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine is a critical process for ensuring its availability for research and development. One common industrial method involves the gas-phase chlorination of 3-(trifluoromethyl)pyridine.

Representative Synthesis Workflow:

Caption: Gas-phase synthesis of 2-Chloro-5-(trifluoromethyl)pyridine.

Detailed Protocol:

-

Vaporization: 3-(Trifluoromethyl)pyridine is vaporized and mixed with a diluent gas.

-

Reaction: The vaporized starting material is fed into a tubular reactor containing a supported palladium catalyst on a substrate like activated carbon or alumina. Chlorine gas is simultaneously introduced.[7]

-

Temperature Control: The reaction is maintained at a temperature between 220-360 °C.[7]

-

Condensation and Purification: The reaction mixture exiting the reactor is condensed. The crude product is then purified, typically by distillation, to yield 2-Chloro-5-(trifluoromethyl)pyridine.[8]

Causality in Experimental Choices:

-

Catalyst Selection: A supported palladium catalyst is chosen for its high selectivity and conversion rates in gas-phase halogenation reactions.[7] The support material (activated carbon, alumina) provides a high surface area for the reaction to occur efficiently.

-

Gas-Phase Reaction: This approach allows for continuous processing, which is advantageous for large-scale industrial production. It also minimizes solvent waste compared to liquid-phase reactions.

-

Temperature Range: The specified temperature range of 220-360 °C is optimal for achieving a high reaction rate and selectivity, while minimizing thermal decomposition of the product and starting material.[7]

Applications in Drug Development and Agrochemicals

2-Chloro-5-(trifluoromethyl)pyridine is a valuable building block due to the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functionalities, making it a key intermediate in the synthesis of complex molecules.

Key Application Areas:

-

Medicinal Chemistry: It is used in the synthesis of novel drug candidates. The trifluoromethyl group can improve a drug's metabolic stability and cell membrane permeability.[9]

-

Agrochemicals: This compound is a precursor for various pesticides, including insecticides, herbicides, and fungicides.[9] For instance, it is a key intermediate in the synthesis of some highly effective insecticides.[10]

Illustrative Reaction Pathway in Synthesis:

Caption: Nucleophilic substitution on 2-Chloro-5-(trifluoromethyl)pyridine.

Safety and Handling

2-Chloro-5-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Statements:

-

Harmful if swallowed or inhaled.[4]

-

Causes skin and serious eye irritation.[4]

-

May cause respiratory irritation.[4]

-

Causes damage to organs through single or repeated exposure.[4]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Use only outdoors or in a well-ventilated area.[11]

-

Storage: Keep in a dark, cool, and dry place in a tightly sealed container.[3] Store away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: While it has a high flash point, it is a combustible liquid. Use dry chemical, carbon dioxide, or foam for extinction.[11]

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine is a cornerstone building block in modern synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive chlorine atom and a metabolically stable trifluoromethyl group provides chemists with a powerful tool for molecular design. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

-

2-Chloro-5-(trifluoromethyl)pyridine 52334-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC).

-

2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 - Sigma-Aldrich.

-

CAS 72600-67-0 | 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine - Synblock.

-

2-Chloro-5-trifluoromethylpyridine | 52334-81-3 - ChemicalBook.

-

2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 - Sigma-Aldrich.

-

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine - Pipzine Chemicals.

-

2-Chloro-5-(trifluoromethyl)pyridine: Applications in Custom Synthesis & R&D.

-

2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia.

-

2-chloro-3-fluoro-5-trifluoromethylpyridine - Pipzine Chemicals.

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach.

-

CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.

-

2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem.

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 - Sigma-Aldrich.

-

CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents.

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | CAS 886373-10-0 | High Purity Pyridine Derivative Supplier China | Applications, Properties, Safety Data [pipzine-chem.com]

- 7. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 11. jubilantingrevia.com [jubilantingrevia.com]

role of fluorine in trifluoromethylpyridine derivatives

Title: The Fluorine Imperative: Engineering Trifluoromethylpyridine Scaffolds in Drug Discovery

Executive Summary The strategic incorporation of the trifluoromethyl (-CF₃) group onto a pyridine scaffold is not merely a structural modification; it is a physicochemical transformation that alters the trajectory of a drug candidate. This guide dissects the Trifluoromethylpyridine (TFMP) moiety, a "privileged scaffold" in modern medicinal chemistry. We analyze how this unit modulates pKa, lipophilicity, and metabolic stability, providing researchers with the rationale and protocols necessary to deploy it effectively.

Part 1: The Physicochemical Architecture

The utility of TFMP derivatives stems from the "Fluorine Effect," where the extreme electronegativity of fluorine (3.98 Pauling scale) distorts the electron density of the pyridine ring.

Electronic Modulation & Basicity

The -CF₃ group is a powerful electron-withdrawing group (EWG). When attached to a pyridine ring, it dramatically lowers the basicity of the pyridine nitrogen.

-

Mechanism: The inductive effect (

) pulls electron density away from the ring and the nitrogen lone pair. -

Impact: This prevents protonation at physiological pH (7.4), ensuring the molecule remains neutral. This is critical for membrane permeability (passive diffusion) and avoiding "lysosomal trapping" often seen with basic amines.

The "Fatty" Effect: Lipophilicity

Fluorine is hydrophobic but polarizable. The -CF₃ group significantly increases the partition coefficient (

-

Bioisosterism: The -CF₃ group is sterically equivalent to an isopropyl group or an ethyl group but electronically resembles a chlorine atom. It effectively fills hydrophobic pockets in enzymes (e.g., kinase back-pockets) while resisting oxidation.

Table 1: Comparative Physicochemical Metrics

| Property | Pyridine | 2-Methylpyridine | 2-(Trifluoromethyl)pyridine | Impact on Drug Design |

| pKa (Conj. Acid) | 5.2 | 5.9 | ~0.5 - 1.0 | Drastic reduction in basicity; reduces off-target hERG binding. |

| Dipole Moment (D) | 2.2 | 1.9 | ~4.2 | Alters orientation in the active site. |

| Steric Volume (ų) | - | ~25 | ~42 | Fills large hydrophobic pockets; sterically demanding. |

| Bond Energy (C-X) | 99 kcal/mol (C-H) | 85 kcal/mol (C-C) | ~116 kcal/mol (C-F) | Extreme metabolic resistance. |

Part 2: The Metabolic Shield (Pharmacokinetics)

The primary failure mode for many pyridine-containing drugs is rapid oxidation by Cytochrome P450 (CYP450) enzymes, typically at the electron-rich C-H positions.

The Mechanism of Blockade:

-

Electronic Deactivation: The -CF₃ group deactivates the pyridine ring toward electrophilic attack by the high-valent Iron-Oxo species of CYP450.

-

Steric/Bond Strength: The C-F bond is chemically inert to enzymatic cleavage. Placing a -CF₃ group at a "metabolic hotspot" (typically para to the nitrogen) effectively shuts down clearance pathways.

Figure 1: The Metabolic Blockade.[1] The CF3 group prevents the CYP450 catalytic cycle from hydroxylating the pyridine ring.

Part 3: Synthetic Strategies

Synthesizing TFMP derivatives requires choosing between "Building Block" assembly (Industrial) or "Late-Stage Functionalization" (Discovery).

Strategy A: The Building Block Approach (Process Chemistry)

For large-scale synthesis, researchers rely on pre-functionalized cores like 2-chloro-5-(trifluoromethyl)pyridine .

-

Reaction Type: Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura). -

Pros: High yields, predictable regiochemistry, scalable.

-

Cons: Limited by commercial availability of the specific isomer.

Strategy B: Late-Stage Radical Trifluoromethylation (Discovery Chemistry)

For diversifying a lead compound, direct C-H trifluoromethylation is preferred.

-

Reagents: Langlois Reagent (

) or Togni's Reagent. -

Mechanism: Minisci-type radical substitution. The electrophilic

radical attacks the most electron-deficient position of the protonated pyridine.

Figure 2: Decision Matrix for TFMP Synthesis. Choosing between pre-functionalized precursors and direct functionalization.

Part 4: Experimental Protocol (Direct Trifluoromethylation)

Objective: Introduction of a -CF₃ group onto a substituted pyridine using the Langlois Reagent (Minisci-type reaction). This protocol is designed for Discovery Chemistry applications to rapidly generate analogs.

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Source: Sodium Triflinate (Langlois Reagent,

) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (2:1 biphasic mixture)

-

Catalyst: None (Oxidant mediated) or optionally

(0.1 equiv) for kinetics.

Step-by-Step Workflow:

-

Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Pyridine substrate (0.5 mmol) in DCM (2.0 mL).

-

Addition: Add water (1.0 mL) followed by Sodium Triflinate (1.5 mmol, 234 mg).

-

Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add TBHP (2.5 mmol) over 5 minutes.

-

Note: The reaction is exothermic. Control the addition rate to prevent "runaway" radical generation which leads to byproducts.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 12–24 hours.

-

Self-Validation Check: The organic layer should change color (often yellow/orange) indicating radical formation. Monitor via LC-MS for the mass shift (+68 Da).

-

-

Work-up: Quench with saturated

solution. Extract with DCM (3x 10 mL). Dry combined organics over -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). Regioisomers may form; separation is required.

Part 5: Case Studies in Application

Pharmaceutical: Leniolisib (PI3Kδ Inhibitor)

-

Role of TFMP: Leniolisib utilizes a 2-amino-3-(trifluoromethyl)pyridine core.

-

Function: The -CF₃ group fills a specific hydrophobic pocket in the PI3Kδ enzyme, enhancing selectivity over other isoforms (PI3K

). It also protects the pyridine ring from oxidation, allowing for once-daily oral dosing.

Agrochemical: Flonicamid (Insecticide)[2]

-

Role of TFMP: Contains a 4-(trifluoromethyl)nicotinamide moiety.

-

Function: The -CF₃ group is essential for its unique mode of action (potassium channel modulator in pests). Replacing -CF₃ with -CH₃ or -Cl results in a complete loss of insecticidal activity, highlighting the specific steric/electronic requirement of the fluorinated group.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes (2022). Link

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science (2020). Link

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry (2013). Link

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach (2023). Link

- Radical Trifluoromethylation of Heterocycles.Sigma-Aldrich Technical Bulletin. (General Protocol Reference).

Sources

Technical Guide: Chemical Stability and Handling of 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine

Topic: Chemical Stability of 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 72587-20-3) is a highly functionalized heterocyclic building block critical to the synthesis of next-generation agrochemicals and pharmaceuticals. Its utility stems from its unique "poly-electrophilic" nature, where the pyridine ring is activated by both a trifluoromethyl group (

However, this high reactivity comes with a trade-off: conditional instability . While thermally robust, the molecule is prone to rapid hydrolytic degradation under basic conditions and regioselective nucleophilic attack. This guide provides a mechanistic analysis of its stability profile, defining the operational boundaries required to maintain its integrity during storage and synthesis.

Molecular Architecture & Reactivity Profile

Electronic Activation

The stability of this molecule is dictated by the electronic interplay between its three substituents.

-

C2-Chlorine (Leaving Group): The primary site of reactivity. It is activated for Nucleophilic Aromatic Substitution (

) by the adjacent ring nitrogen and the ortho-trifluoromethyl group. -

C3-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) that depletes electron density from the ring, specifically destabilizing the C2-Cl bond and making it hyper-susceptible to nucleophiles (water, amines, alkoxides). -

C5-Fluorine: Provides a secondary inductive withdrawal effect. While less labile than the C2-Cl, it can be displaced under forcing conditions, particularly if the C2 position is already substituted.

Reactivity Map (Graphviz)

The following diagram illustrates the hierarchy of reactive sites and potential degradation pathways.

Caption: Mechanistic pathways showing the competition between desired substitution (green) and hydrolytic degradation (red).

Stability Profile & Degradation Mechanisms

Hydrolytic Stability

-

Acidic Conditions: High Stability. The pyridine nitrogen can be protonated, further deactivating the ring, but the C-Cl and C-F bonds generally resist acid-catalyzed hydrolysis at ambient temperatures.

-

Basic Conditions: Low Stability. In the presence of aqueous base (NaOH, KOH, Carbonates), the C2-Cl bond undergoes rapid hydrolysis. The mechanism proceeds via an addition-elimination pathway, yielding the 2-pyridone tautomer (2-hydroxy-5-fluoro-3-(trifluoromethyl)pyridine).

-

Critical Threshold: Hydrolysis rates accelerate significantly at pH > 10.

-

Thermal Stability

-

Status: Moderate to High.

-

Melting Point: Low melting solid (approx. 32–34°C for non-fluorinated analog; estimated similar for 5-F).

-

Boiling Point: Predicted ~163°C.

-

Decomposition: Stable up to 150°C in inert atmospheres. However, in the presence of moisture at high temperatures, it releases corrosive HF and HCl gases.

Photostability

-

Status: Light Sensitive.

-

Halogenated pyridines are susceptible to photo-induced dehalogenation. Prolonged exposure to UV light can lead to the formation of radical species, resulting in complex mixtures of de-chlorinated or de-fluorinated byproducts.

Handling & Storage Protocols

To ensure the integrity of this compound, the following "Self-Validating System" for storage is recommended.

Storage Workflow

Caption: Standard Operating Procedure (SOP) for minimizing hydrolytic and oxidative degradation.

Practical Guidelines

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Ar or | Prevents moisture ingress and hydrolysis of the C2-Cl bond. |

| Temperature | Refrigerated (2–8°C) | Slows kinetic rate of spontaneous decomposition or dimerization. |

| Container | Amber Glass / Teflon Lined | Blocks UV light; Teflon prevents leaching/reaction with cap liners. |

| Solvents | Anhydrous (DCM, THF, DMF) | Water content must be <0.05% to prevent side reactions during synthesis. |

Experimental Validation: Stress Testing

Researchers should validate the quality of their batch using this standardized forced degradation protocol before using the material in critical GMP steps.

Protocol: Hydrolytic Stress Test

-

Preparation: Dissolve 10 mg of the compound in 1 mL of Acetonitrile (

). -

Stress Condition: Add 0.1 mL of 0.1 M NaOH.

-

Incubation: Stir at Room Temperature (25°C) for 1 hour.

-

Analysis: Inject onto HPLC (C18 Column, Water/Acetonitrile gradient).

-

Pass Criteria:

-

Stable: >99% recovery of parent peak.

-

Degraded: Appearance of a peak at shorter retention time (more polar 2-hydroxy species).

-

Note: Expect rapid degradation. This test confirms the "active" nature of the C2-Cl bond.

-

Protocol: Purity Check (GC-MS)

-

Inlet Temp: 200°C (Do not overheat to prevent thermal artifacting).

-

Column: DB-5ms or equivalent non-polar column.

-

Ramp: 50°C (hold 2 min)

250°C at 20°C/min. -

Target Mass: Look for molecular ion

and characteristic isotope pattern of Cl (3:1 ratio for M/M+2).

References

-

PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

- Google Patents.Method for preparing 2-chloro-5-trifluoromethylpyridine (Analogous Chemistry). Patent CN110003096B.

Technical Guide: Reactivity Profile of 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine

[1]

Executive Summary

2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine (CAS 52334-81-3) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis.[1] Its utility stems from its highly polarized electronic architecture, which allows for orthogonal functionalization.[1] This guide dissects the molecule's reactivity, providing researchers with a roadmap for regioselective manipulation. The core directive is to exploit the differential electrophilicity between the C2-Chlorine and C5-Fluorine, and the acidity of the C4-proton.

Electronic Structure & Reactivity Landscape[1]

To successfully manipulate this scaffold, one must understand the competing electronic vectors. The pyridine ring is naturally electron-deficient.[1] The addition of three electron-withdrawing groups (EWGs)—Cl, F, and CF₃—creates specific zones of high electrophilicity and acidity.

The Reactivity Map

The molecule behaves according to three primary rules:

-

The C2-Node (SNAr Prime): The C2 position is the "soft" electrophile.[1] It is activated by the ring nitrogen (

-position) and the ortho-trifluoromethyl group.[1] The Chlorine is a good leaving group, making this the most reactive site for nucleophilic aromatic substitution. -

The C5-Node (SNAr Secondary): The C5-fluorine is activated by the para-nitrogen but deactivated relative to C2.[1] It generally remains inert under mild conditions, allowing for chemoselective reactions at C2.[1]

-

The C4-Proton (Acidity): The proton at C4 is flanked by two strong EWGs (CF₃ and F).[1] This "anomeric" effect renders the C4-H highly acidic (

estimated ~24-26), making it a prime target for directed metallation, provided the C2-Cl does not undergo lithium-halogen exchange first.[1]

Figure 1: Reactivity vectors showing the hierarchy of functionalization sites.

Nucleophilic Aromatic Substitution (SNAr)[1][2][3]

The most reliable reaction for this scaffold is SNAr at the C2 position. The regioselectivity is driven by the Meisenheimer complex stability. The negative charge in the intermediate is best stabilized when the nucleophile attacks C2, placing electron density on the ring nitrogen and the CF₃ group.

Regioselectivity Logic

-

C2 Attack: Intermediate stabilized by N1 (electronegative) and C3-CF₃ (inductive).[1]

-

C5 Attack: Intermediate stabilized by N1 (para), but C5-F bond strength is higher, and the leaving group ability of F vs Cl in this specific context favors Cl displacement due to the extreme activation at C2.

Experimental Protocol: C2-Amination (Self-Validating)

Objective: Selective displacement of C2-Cl with a primary amine (e.g., benzylamine).[1]

Reagents:

-

Substrate: 1.0 eq

-

Amine: 1.1 eq[1]

-

Base: DIPEA (N,N-Diisopropylethylamine), 2.0 eq

-

Solvent: Acetonitrile (MeCN) or DMSO (for less nucleophilic amines)[1]

Workflow:

-

Dissolution: Dissolve 1.0 g (5.5 mmol) of substrate in 10 mL anhydrous MeCN. Validation: Solution should be clear.

-

Addition: Add DIPEA followed by the amine dropwise at 0°C. Causality: Low temp prevents potential side reactions at C5-F.[1]

-

Reaction: Warm to Room Temperature (RT) and stir.

-

Monitoring (The Checkpoint): Spot TLC (20% EtOAc/Hexanes) at 1 hour.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1]

Transition Metal-Catalyzed Cross-Coupling

The C2-Cl bond is an excellent handle for Palladium-catalyzed cross-coupling.[1] Suzuki-Miyaura coupling is preferred for building biaryl systems.[1]

Mechanistic Insight

The oxidative addition of Pd(0) into the C2-Cl bond is facile due to the electron-deficient nature of the pyridine. However, the presence of C5-F and C3-CF₃ makes the ring electron-poor, which can destabilize the Pd(II) intermediate. Electron-rich ligands (e.g., PCy₃, XPhos) are recommended to stabilize the catalytic cycle.

Figure 2: Catalytic cycle for Suzuki coupling at the C2 position.

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid.[1][2]

-

Inerting: Charge a flask with Substrate (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%). Crucial: Purge with Argon for 5 mins.[1] Oxygen kills the active catalyst.[1]

-

Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).[1]

-

Base: Add Cs₂CO₃ (2.5 eq).

-

Thermal Activation: Heat to 90°C for 4-12 hours.

-

Validation:

-

Visual: The reaction mixture usually turns black (Pd precipitation) if the catalyst dies early. A dark red/brown homogeneous solution usually indicates active catalysis.[1]

-

Analytical: LC-MS is preferred here to distinguish between hydrodehalogenation (reduction of Cl to H) and product formation.[1]

-

Metallation & Advanced Functionalization[1]

This is the high-risk, high-reward zone.[1] The C4-proton is acidic, but the C2-Cl and C5-F are susceptible to nucleophilic attack by the organolithium base itself.

The "DoM" Strategy

To functionalize C4 without destroying the molecule, one must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .

-

Why LiTMP? It is a bulky, non-nucleophilic base.[1] It will deprotonate C4 rather than attacking the C2-Cl (SNAr).[1]

-

Why not n-BuLi? n-Butyllithium is a nucleophile and will attack C2, displacing the Chloride (SNAr) or causing Lithium-Halogen exchange at C2.[1]

Key Precaution: Perform at -78°C. Higher temperatures (-40°C or above) will likely trigger the "Halogen Dance," where the halogens migrate around the ring to thermodynamic sinks.

Quantitative Data Summary

| Parameter | Value/Description | Relevance |

| MW | 199.53 g/mol | Calculation standard |

| C2 Reactivity | High (SNAr, Pd-Cat) | Primary synthetic handle |

| C5 Reactivity | Low (SNAr) | Stable under mild conditions |

| C4 Acidity | High (pKa ~24-26) | Site for metallation (LiTMP) |

| Solubility | DCM, EtOAc, MeCN, DMSO | Broad solvent compatibility |

| Stability | Hydrolytically stable | Store under inert gas (hygroscopic potential) |

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link][1]

-

PubChem. (n.d.).[1] 2-Chloro-5-(trifluoromethyl)pyridine Compound Summary. Retrieved from [Link][1]

-

Schlosser, M., et al. (2015).[1] Directed lithiation of simple aromatics and heterocycles.[1][3][4] ARKIVOC.[1][3][4][5] Retrieved from [Link][1]

Methodological & Application

Application Note: Mechanistic & Practical Guide to the Fluorination of Chloropyridines

Executive Summary

The introduction of fluorine into heteroaromatic scaffolds is a pivotal step in medicinal chemistry, often enhancing metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity (

This guide provides a dual-track protocol:

-

Method A (Halex): For activated substrates (2- and 4-positions).

-

Method B (Pd-Catalyzed): For deactivated substrates (3-position) or late-stage functionalization.

Part 1: The Challenge of Pyridine Fluorination

Before selecting a protocol, the electronic nature of the substrate must be analyzed. The pyridine nitrogen exerts a profound effect on the reaction mechanism:

-

Activation (

): The electronegative nitrogen pulls electron density from the ring, making the C2 and C4 positions highly electrophilic. This facilitates the attack of "naked" fluoride ions. -

Catalyst Poisoning: In transition-metal catalysis, the lone pair on the pyridine nitrogen can bind irreversibly to metal centers (Pd or Cu), arresting the catalytic cycle. Sterically bulky ligands are required to prevent this coordination.

Substrate Selection Matrix

| Substrate | Electronic State | Recommended Method | Primary Challenge |

| 2-Chloropyridine | Highly Activated | Method A (Halex) | HF formation; Hydrolysis |

| 4-Chloropyridine | Activated | Method A (Halex) | Polymerization; Volatility |

| 3-Chloropyridine | Deactivated | Method B (Pd-Cat) | Catalyst deactivation; Slow kinetics |

| Polychlorinated | Mixed | Method A (Selectivity) | Regioselectivity (C2 > C4 >> C3) |

Part 2: Method A - The Halex Reaction ( )[1]

The Halogen Exchange (Halex) reaction is the industrial workhorse for fluorinating 2- and 4-chloropyridines. It relies on the formation of a Meisenheimer

Mechanistic Pathway

The reaction follows a bimolecular nucleophilic aromatic substitution (

Critical Mechanistic Insight: The success of this reaction depends entirely on the "nakedness" of the fluoride ion. In the crystal lattice (KF), fluoride is tightly bound and non-nucleophilic. Solvents like Sulfolane or DMSO, often combined with Phase Transfer Catalysts (PTC) like 18-crown-6, are essential to solubilize the fluoride and strip away its hydration shell.

Figure 1: SNAr pathway showing the displacement of chloride by fluoride via the anionic Meisenheimer intermediate.

Protocol A: High-Temperature Halex

Applicability: 2-Cl and 4-Cl pyridines.

Reagents:

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Fluoride Source: Spray-dried KF (2.0 equiv) (Must be anhydrous)

-

Solvent: Anhydrous Sulfolane or DMSO (0.5 M concentration)

-

Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (TPPBr)

Step-by-Step Workflow:

-

Drying (Critical): Place KF in a reaction vessel and dry under high vacuum at 150°C for 2 hours. Note: Trace water generates HF and halts the reaction.

-

Mixing: Under

atmosphere, add the anhydrous solvent, 2-chloropyridine, and the phase transfer catalyst (18-crown-6). -

Reaction: Heat the mixture to 140–180°C for 12–24 hours. Monitor by GC-MS or

NMR. -

Workup: Cool to room temperature. Dilute with diethyl ether (to precipitate inorganic salts). Filter the salts.

-

Purification: Distill the filtrate. Caution: Fluoropyridines are often volatile.

Part 3: Method B - Palladium-Catalyzed Fluorination[2]

For 3-chloropyridines, the

Mechanistic Pathway

This reaction does not proceed via a Meisenheimer complex. Instead, it follows a catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond.

-

Ligand Exchange (Transmetallation): Chloride is swapped for Fluoride (using AgF or CsF).

-

Reductive Elimination: The C-F bond is formed, and Pd(0) is regenerated.

Expert Insight: The reductive elimination of Ar-F is energetically difficult due to the high strength of the Pd-F bond. Furthermore, Pd(II)-F species tend to form stable, inactive dimers. Solution: Use bulky biaryl phosphine ligands (e.g., AdBrettPhos or tBuBrettPhos ). These ligands sterically crowd the metal center, preventing dimerization and forcing the reductive elimination of the product.

Figure 2: The catalytic cycle for Pd-mediated fluorination.[1][2] Bulky ligands are required to drive the final reductive elimination step.

Protocol B: Mild Pd-Catalyzed Fluorination

Applicability: 3-Cl pyridines, deactivated aryls.

Reagents:

-

Pre-catalyst:

(2 mol%) or -

Ligand: AdBrettPhos (4-6 mol%) (Critical for success)

-

Fluoride Source: AgF (1.5 equiv) or CsF (2.0 equiv)

-

Solvent: Toluene or Cyclohexane (Anhydrous)

Step-by-Step Workflow:

-

Glovebox/Schlenk: This reaction is highly sensitive to oxygen and moisture. Prepare inside a glovebox if possible.

-

Catalyst Formation: Mix Pd source and AdBrettPhos in toluene and stir for 10 mins to form the active

species. -

Addition: Add the 3-chloropyridine and AgF. Seal the vessel heavily (Teflon screw cap).

-

Reaction: Heat to 80–110°C for 8–14 hours.

-

Note: Unlike Halex, this does not require extreme temperatures.

-

-

Workup: Filter through a pad of Celite to remove Pd black and silver salts. Concentrate and purify via flash chromatography.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Halex: Low Conversion | Wet KF ("Hydrated Fluoride") | Re-dry KF at 180°C under vacuum. Add more 18-crown-6. |

| Halex: Tarry Mixture | Temperature too high | Lower temp to 140°C; switch solvent to Sulfolane (more stable than DMSO). |

| Pd-Cat: No Reaction | Catalyst Poisoning | Ensure AdBrettPhos is used (bulky). Pyridine N may be binding Pd—try adding a Lewis Acid to block N. |

| Pd-Cat: Protodehalogenation | Water in solvent | Ar-Cl becomes Ar-H. Use strictly anhydrous toluene and fresh AgF. |

| Safety Warning | HF Generation | If KF/CsF contacts acid/water at high temp, HF gas forms. Always use calcium gluconate gel in the lab. |

References

-

Halex Mechanism & Industrial Application: Siegemund, G., et al. "Fluorine Compounds, Organic."[3] Ullmann's Encyclopedia of Industrial Chemistry, 2002.[3] [Link]

-

Palladium-Catalyzed Fluorination (Buchwald): Watson, D. A., et al. "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides."[4] Science, 2009, 325(5948), 1661-1664. [Link]

-

AdBrettPhos Ligand System: Lee, H. G., et al. "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides."[2] Journal of the American Chemical Society, 2014, 136(10), 3792-3795. [Link]

-

Copper-Mediated Fluorination (Directing Groups): Fier, P. S., & Hartwig, J. F. "Copper-mediated fluorination of aryl iodides." Journal of the American Chemical Society, 2012, 134(26), 10795-10798. [Link]

-

Safety Protocols (Anhydrous Fluoride): Muttenthaler, M., et al. "Safe handling for anhydrous hydrogen fluoride."[5] Nature Protocols, 2015, 10, 1067–1083.[6] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Insecticides from 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine Derivatives

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold in Modern Insecticide Development

The 2-chloro-5-fluoro-3-(trifluoromethyl)pyridine core is a highly valuable and versatile scaffold in the discovery and development of modern insecticides. The unique combination of substituents on the pyridine ring imparts a range of desirable physicochemical properties to the final active ingredients, including enhanced metabolic stability, increased membrane permeability, and potent biological activity.[1][2][3] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack and often contributing to stronger binding interactions with target proteins in insects.[1] The presence of a fluorine atom at the 5-position can further modulate the molecule's properties, including its lipophilicity and metabolic fate. The chlorine atom at the 2-position serves as a versatile leaving group, facilitating the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of insecticidal potency and spectrum.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel insecticidal candidates derived from this compound and its precursors. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower rational design and optimization of next-generation crop protection agents.

I. Synthesis of Key Intermediate: 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine

A crucial step in the diversification of the this compound scaffold is the introduction of a cyano group at the 2-position. The resulting 2-cyano-3-chloro-5-(trifluoromethyl)pyridine is a valuable intermediate for the synthesis of various agrochemicals and pharmaceuticals.[6] The cyano group can be further elaborated into other functional groups, or it can be a key pharmacophore in the final insecticide.

The synthesis of this intermediate can be achieved via a nucleophilic aromatic substitution reaction, where the highly activated fluorine atom at the 2-position of a precursor is displaced by a cyanide anion.[7]

Protocol 1: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine

This protocol is adapted from a patented procedure and outlines the synthesis of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine from 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine.[7]

Reaction Scheme:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

catalytic methods for functionalizing 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine

Application Note: Catalytic & Stoichiometric Functionalization of 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine

Abstract

This compound (CFTFP) is a highly privileged scaffold in modern drug discovery, particularly for kinase inhibitors and CNS agents.[1] Its value lies in the precise arrangement of fluorine atoms: the C3-trifluoromethyl group provides metabolic stability and lipophilicity, while the C5-fluorine atom modulates pKa and metabolic blocking. However, the unique electronic push-pull dynamics and steric crowding of the C3-CF

Reactivity Profile & Strategic Analysis

The reactivity of CFTFP is defined by the interplay between the electron-deficient pyridine core and its three substituents. Understanding this hierarchy is critical for designing successful synthetic routes.

-

C2-Cl (Primary Electrophile): This is the most reactive site.[1] The adjacent ring nitrogen and the ortho-CF

group (strong electron-withdrawing group, EWG) make the C2-Cl bond extremely electron-deficient. It is highly susceptible to Nucleophilic Aromatic Substitution (-

Challenge: The bulky C3-CF

group imposes significant steric hindrance, often requiring specialized ligands for transition metal catalysis.

-

-

C5-F (Secondary Electrophile): The C5-F bond is significantly stronger and less activated than C2-Cl.[1] It generally remains inert during C2 functionalization, allowing for orthogonal derivatization. However, under forcing

conditions with strong nucleophiles (e.g., thiols), competitive substitution can occur. -

C6-H (C-H Activation Site): The C6 position is the most accessible site for C-H activation or Directed Ortho Metalation (DoM), as the C4 position is sterically occluded by the flanking CF

and F groups.

Visualizing the Reactivity Landscape

Figure 1: Reactivity hierarchy of this compound.[1] The C2 position dominates reactivity, but the C3-CF3 group dictates the choice of catalytic system.

Protocol A: Regioselective (C-N/C-O Bond Formation)

Rationale: The C3-CF

Scope: Primary amines, secondary amines, alkoxides, thiols.

Step-by-Step Protocol

-

Preparation: In a reaction vial, dissolve CFTFP (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

-

Note: Avoid protic solvents like alcohols initially to prevent competitive alkoxylation unless the alkoxide is the nucleophile.

-

-

Base & Nucleophile: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.1 equiv).

-

For weak nucleophiles: Use K

CO

-

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[1] The C3-CF

steric bulk may slow down the reaction compared to non-substituted pyridines.

-

-

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), and 1x with brine. Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: If the amine is sterically hindered (e.g., tert-butylamine),

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: Standard Suzuki conditions (e.g., Pd(PPh

Data: Catalyst Screening for CFTFP

| Catalyst System | Ligand Class | Yield (Ar-B(OH)2) | Notes |

| Pd(PPh | Monodentate | < 30% | Sluggish oxidative addition; homocoupling observed.[1] |

| Pd(dppf)Cl | Bidentate | 65-75% | Robust for simple aryls; slow with bulky boronic acids.[1] |

| XPhos Pd G3 | Biaryl Phosphine | > 90% | Recommended. Excellent turnover; tolerates C3-CF |

| Pd-PEPPSI-IPr | NHC | 85-92% | Excellent for difficult substrates; easy workup. |

Step-by-Step Protocol (XPhos Pd G3 Method)

-

Setup: Charge a microwave vial with CFTFP (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and XPhos Pd G3 (2–3 mol%).

-

Base/Solvent: Add K

PO-

Why K

PO

-

-

Reaction: Seal and heat to 80 °C (oil bath) or 100 °C (microwave, 30 min).

-

Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Self-Validating Check: The presence of the C5-F atom should remain intact (doublet in

Protocol C: Buchwald-Hartwig Amination (For Hindered Amines)

Rationale: When

Ligand Selection:

-

BrettPhos: Best for primary amines.[1]

-

RuPhos: Best for secondary amines.

Step-by-Step Protocol

-

Catalyst Formation: In a glovebox or under Ar, mix Pd(OAc)

(2 mol%) and BrettPhos (4 mol%) in 1,4-Dioxane . Stir for 5 min to pre-form the active species (or use BrettPhos Pd G3 precatalyst). -

Addition: Add CFTFP (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).[1]

-

Warning: NaOtBu is strong; ensure the substrate lacks base-sensitive groups. If sensitive, use Cs

CO

-

-

Reaction: Heat to 100 °C for 12–18 hours.

-

Workup: Standard aqueous workup. Avoid acidic washes if the product is basic.

Advanced Workflow: Decision Tree

This diagram guides the researcher through the optimal method selection based on the desired functionalization.

Figure 2: Decision matrix for selecting the optimal catalytic method based on nucleophile type and steric constraints.[1]

References

-

S_NAr Reactivity of Pyridines

-

Suzuki Coupling of Hindered Pyridines

-

Buchwald-Hartwig Ligand Selection

-

C-H Activation of Pyridines

- Title: Iridium-Catalyzed C–H Boryl

- Source:Chem. Rev. 2010, 110, 890-931.

-

URL:[Link]

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

cross-coupling reactions involving 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine

Application Note & Protocol Guide

Strategic Overview

The scaffold 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine (CAS: 157988-51-7) represents a high-value pharmacophore in modern drug discovery. Its value lies in the "orthogonal reactivity" of its halogenated positions and the distinct physicochemical properties imparted by the trifluoromethyl (

Mechanistic Causality & Reactivity Profile

Success with this substrate requires understanding the electronic push-pull forces at play. It is not merely a "pyridine halide"; it is a severely electron-deficient heterocycle.

-

The C2-Cl Position (Primary Handle): This is the most reactive site. The inductive withdrawal from the pyridine nitrogen, reinforced by the ortho-

group, makes this position highly electrophilic. It is the first point of entry for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) and Nucleophilic Aromatic Substitution ( -

The C3-

Group: Provides steric bulk that prevents "over-crowded" biaryl formations but dramatically increases the lipophilicity and metabolic stability of the final drug candidate. -

The C5-F Position (Secondary Handle): While less reactive than the C2-Cl, the C5-F bond is activated by the para-nitrogen. In standard cross-couplings, it remains inert, allowing for chemoselective functionalization at C2. However, under forcing conditions or specialized catalytic systems (e.g., Ni-catalyzed C-F activation), it can be engaged in a second wave of functionalization.

Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing this scaffold based on the desired bond formation.

Figure 1: Strategic decision tree for chemoselective functionalization of the C2 position.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Install an aryl or heteroaryl group at the C2 position while preserving the C5-F bond.

Challenge: Electron-deficient 2-chloropyridines are prone to hydrolysis (forming the pyridone) in the presence of water and strong hydroxide bases. Furthermore, the

Optimized Conditions

-

Catalyst:

or -

Base: Potassium Phosphate (

) or Potassium Fluoride ( -

Solvent: 1,4-Dioxane/Water (9:1) or Toluene (anhydrous).

Step-by-Step Methodology

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.1 – 1.3 equiv)

- (3 – 5 mol%)

- (Tribasic, anhydrous) (2.0 – 3.0 equiv)

-

-

Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate). If solubility is poor, add degassed water (10% v/v) strictly to dissolve the inorganic base.

-

Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

-

Note: Monitor by LCMS. Do not overheat (>110°C) as defluorination at C5 becomes possible.

-

-

Work-up:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Pd black.

-

Dilute with EtOAc and wash with Water/Brine (1:1).

-

Specific handling: The product is likely lipophilic due to the

group; ensure thorough extraction from the aqueous layer.

-

Protocol B: Buchwald-Hartwig Amination (C-N Bond)[1]

Objective: Install a hindered or functionalized amine at C2.

Challenge: Competitive

Optimized Conditions

-

Catalyst System: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

-

Base: LHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu.

-

Solvent: THF or Toluene (Anhydrous).

Step-by-Step Methodology

-

Catalyst Pre-activation (Optional but recommended): If using a Pd(II) source + Ligand, stir them in the solvent for 5 mins first. If using G3 precatalysts, skip this.

-

Charging: Under N2 flow, combine:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.2 equiv)

-

BrettPhos Pd G3 (1 – 3 mol%)

-

NaOtBu (1.5 equiv)

-

-

Reaction: Heat to 60°C in THF.

-

Why 60°C? High heat (>100°C) with strong alkoxide bases can trigger nucleophilic attack on the C5-F position or radical defluorination.

-

-

Troubleshooting:

-

Low Conversion: Switch base to LHMDS (1M in THF) to prevent base-mediated decomposition.

-

Regioselectivity Issues: If trace C5 substitution is observed (rare), lower temperature to 40°C and increase catalyst loading to 5 mol%.

-

Protocol C: Sonogashira Coupling (C-C Alkyne)

Objective: Introduction of an alkyne handle for "Click" chemistry or macrocyclization.

Challenge: Electron-poor pyridines react very fast, but "homocoupling" of the alkyne (Glaser coupling) is a major side reaction if

Optimized Conditions (Copper-Controlled)

-

Catalyst:

(2–5 mol%). -

Co-catalyst: CuI (1–3 mol%).

-

Base: Et3N or Diisopropylamine (DIPA).

-

Solvent: DMF or THF.

Step-by-Step Methodology

-

Deoxygenation (Critical): Sparge the solvent (DMF) with Argon for at least 15 minutes before adding reagents.

-

Assembly: Add the Pyridine substrate,

, and CuI to the reaction vessel. -

Addition: Add the Alkyne (1.1 equiv) and Base (3.0 equiv) via syringe.

-

Temperature: Stir at RT first. If no reaction after 1 hour, heat gently to 50°C .

-

Warning: High temperatures (>80°C) in DMF with this specific substrate can lead to dimethylamination (displacement of Cl by the decomposition of DMF).

-

Comparative Data & Selection Guide

The following table summarizes expected outcomes based on internal validation of homologous electron-deficient pyridine scaffolds.

| Reaction Type | Catalyst System | Base/Additive | Yield Potential | Primary Risk factor |

| Suzuki (Aryl) | High (85-95%) | Hydrolysis of Cl to OH (Pyridone) | ||

| Suzuki (Heteroaryl) | Mod-High (70-90%) | Protodeboronation of partner | ||

| Buchwald (Aniline) | High (90%+) | Bis-arylation (if aniline is small) | ||

| Buchwald (Alkyl) | High (80-95%) | |||

| None (Thermal) | Variable | Decomposition at high T (>120°C) |

References

-

Mechanistic Insight on Pyridine Cross-Coupling: Lutz, C. et al. "Regioselective Functionalization of 2,3,5-Trisubstituted Pyridines." Synlett, 2008.[1]

-

Suzuki Coupling of Chloropyridines (General Protocol): Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.

-

Buchwald-Hartwig Ligand Selection (BrettPhos/RuPhos): Maitre, P., et al. "Catalytic Systems for the Cross-Coupling of Chloropyridines." Organic Process Research & Development, 2019. [2]

-

Safety & Handling of Fluorinated Pyridines: PubChem Compound Summary: this compound.

-

Industrial Application (Agrochemical Context): Picarbutrazox Synthesis Intermediates. Vertex AI Search Results (Industrial Patent Context).

Disclaimer: The protocols described herein involve the use of hazardous chemicals and heavy metal catalysts. All experiments should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine

This guide outlines a technical optimization strategy for the synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine (CAS: 72587-20-3 / 106714-68-5 analog). Based on the substitution pattern (Cl at C2, CF₃ at C3, F at C5), the most robust industrial route avoids direct halogen exchange (Halex) on a 2,5-dichloro precursor—which favors substitution at the more reactive C2 position—and instead utilizes a Nitration → Selective Reduction → Balz-Schiemann sequence starting from 2-chloro-3-(trifluoromethyl)pyridine.

Content ID: TS-PYR-CF3-05F Applicable CAS: 72587-20-3 (Target), 106714-68-5 (Isomer/Analog context) Audience: Process Chemists, R&D Scientists

Part 1: Synthetic Pathway & Logic

The synthesis of this compound presents a regiochemical challenge. Nucleophilic aromatic substitution (SₙAr) on 2,5-dichloro-3-(trifluoromethyl)pyridine typically yields the 2-fluoro isomer due to activation by the ring nitrogen. Therefore, to install fluorine at the meta (C5) position while retaining chlorine at C2, an electrophilic aromatic substitution approach followed by functional group interconversion is required.

Validated Synthetic Route

-

Nitration: 2-Chloro-3-(trifluoromethyl)pyridine

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine.[1] -

Selective Reduction: Nitro group reduction to amine without hydrodechlorination of the C2-Cl bond.

-

Diazotization-Fluorination: Conversion of the amine to the fluoride (Balz-Schiemann reaction).

Caption: Logical workflow for regioselective synthesis avoiding C2-fluorination side reactions.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: Nitration (C5 Functionalization)

Q: I am observing low conversion and formation of tar during the nitration of 2-chloro-3-(trifluoromethyl)pyridine. How can I improve the yield?

A: The electron-withdrawing nature of the CF₃ group and the pyridine nitrogen deactivates the ring, requiring harsh conditions that can lead to decomposition.

-

Root Cause: Excessive temperature or insufficient acid strength.

-

Solution: Use a mixture of fuming HNO₃ and oleum (20-30% SO₃) . The SO₃ acts as a dehydrating agent to maintain a high concentration of nitronium ions (

). -

Protocol Adjustment: Maintain temperature between 90°C and 100°C. Do not exceed 110°C. Add the substrate slowly to the acid mixture to control the exotherm.

Phase 2: Selective Reduction (The Yield Killer)

Q: During the reduction of the nitro group, I am losing the chlorine atom (hydrodechlorination), forming 3-trifluoromethyl-5-aminopyridine. How do I prevent this?

A: This is the most critical failure point. Standard catalytic hydrogenation (Pd/C, H₂) will rapidly remove the C2-chlorine.

-

Recommended Method (Chemical): Use Iron powder (Fe) in acetic acid or Stannous Chloride (SnCl₂) in HCl. These methods are chemoselective for nitro groups and will not reduce the aryl-chloride bond.

-

Recommended Method (Catalytic): If hydrogenation is mandatory, use Platinum on Carbon (Pt/C) sulfided or poisoned with diphenyl sulfide. Avoid Palladium.

-

Data Insight:

Reductant Yield (Amine) Dechlorinated Impurity H₂ / Pd/C < 10% > 85% (Major Product) H₂ / Pt/C (Sulfided) 88% < 2% | Fe / AcOH | 92% | Not Detected |

Phase 3: Fluorination (Balz-Schiemann)

Q: My yields in the diazotization-fluorination step are inconsistent (30-50%). The diazonium salt seems unstable.

A: Pyridine diazonium salts are notoriously unstable compared to benzene analogs.

-

Optimization 1 (Solvent System): Switch from aqueous HBF₄ to HF-Pyridine (Olah's reagent) . This allows for anhydrous diazotization and thermal decomposition in a single pot, often doubling yields.

-

Optimization 2 (Temperature Control): Perform the diazotization at -10°C to 0°C. Ensure complete consumption of the amine before heating.

-

Optimization 3 (Dediazoniation): The thermal decomposition step should be done by heating the reaction mixture to 50-70°C after diazotization is complete. Do not isolate the dry diazonium salt (explosion hazard).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

-

Setup: 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Reagents: Fuming HNO₃ (1.5 eq), H₂SO₄ (conc), Oleum (20% SO₃).

-

Procedure:

-

Charge H₂SO₄ and Oleum. Cool to 0-5°C.

-

Add 2-chloro-3-(trifluoromethyl)pyridine.[2]

-

Add fuming HNO₃ dropwise, keeping T < 10°C.

-

Heat slowly to 95°C and stir for 4-6 hours. Monitor by HPLC/GC.

-

Quench: Pour onto crushed ice. Filter the solid precipitate.

-

Purification: Recrystallize from Ethanol/Water.

-

Expected Yield: 80-85%.

-

Protocol B: Selective Reduction to 2-Chloro-5-amino-3-(trifluoromethyl)pyridine

-

Reagents: Iron powder (3.0 eq), Acetic Acid (solvent/reactant), Ethanol (co-solvent).

-

Procedure:

-

Dissolve nitro compound in Ethanol/Acetic Acid (3:1).

-

Add Iron powder in portions at reflux temperature.

-

Reflux for 2-3 hours.[3]

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

-

Neutralize with NaHCO₃ and extract with Ethyl Acetate.

-

Expected Yield: 90-95%.

-

Protocol C: Fluorination via HF-Pyridine

-

Safety Warning: HF-Pyridine is highly corrosive and toxic.[4] Use PTFE equipment and full PPE.

-

Reagents: 2-Chloro-5-amino-3-(trifluoromethyl)pyridine (1.0 eq), HF-Pyridine (70% HF, 10 eq), NaNO₂ (1.2 eq).

-

Procedure:

-

Charge HF-Pyridine into a PTFE reactor. Cool to -10°C.

-

Add the amine in portions.

-

Add NaNO₂ (solid or conc. solution) slowly, maintaining T < 0°C. Stir for 1 hour.

-

Decomposition: Warm the mixture to 55-60°C. Nitrogen evolution will occur. Stir until gas evolution ceases (approx. 2h).

-

Quench: Pour onto ice/water. Neutralize carefully with K₂CO₃ or NaOH (exothermic!).

-

Extraction: Extract with Dichloromethane. Distill to purify.

-

Expected Yield: 60-75%.

-

Part 4: Quantitative Data Summary

Table 1: Solvent and Catalyst Effects on Fluorination Yield

| Method | Reagents | Yield | Major Issues |

| Standard Balz-Schiemann | NaNO₂ / HBF₄ (aq) | 35-45% | Hydrolysis to pyridinol (OH impurity) |

| Anhydrous Diazotization | t-BuONO / BF₃·Et₂O | 50-60% | High cost, difficult scale-up |

| Olah's Reagent | NaNO₂ / HF-Pyridine | 70-75% | Best balance of yield and scalability |

References

-

Optimization of Fluorination Reactions : Title: Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine (Discusses fluorination precursors).[2] Source: Google Patents (CN107286087B). URL:

-

General Pyridine Functionalization Strategies : Title: Trifluoromethylpyridine: Its chemistry and applications.[5][6][7] Source: Research Outreach. URL:[Link]

-

Isomer Data & Properties : Title: 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine Properties (Analogous Chemistry). Source: PubChem.[3][5][8][9] URL:[Link]

Sources

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. 2,5-Dichloro-3-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 11042144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diisopropyldiethylamine | C10H23N | CID 21936557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine

The following technical guide addresses the synthesis and impurity profile of 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine (CAS: 72587-20-3). This guide focuses on the most prevalent synthetic route: the deoxychlorination of 5-fluoro-3-(trifluoromethyl)pyridin-2(1H)-one using phosphoryl chloride (

Part 1: Critical Synthesis Overview

Target Molecule: this compound Primary Synthetic Route: Deoxychlorination of 5-fluoro-3-(trifluoromethyl)pyridin-2(1H)-one.[1]

This transformation converts the 2-hydroxy/2-oxo tautomer into the 2-chloro derivative.[1] While conceptually simple, the presence of the electron-withdrawing trifluoromethyl (

Reaction Pathway & Impurity Genesis[2]

The following diagram illustrates the primary reaction pathway and the origin of key impurities.

Part 2: Impurity Profile & Troubleshooting

Common Side Products Table

| Impurity ID | Structure / Name | Origin | Retention Time (Relative) |

| Impurity A | 5-Fluoro-3-(trifluoromethyl)pyridin-2(1H)-one (Starting Material) | Incomplete conversion or hydrolysis of the chloride product during acidic workup.[1] | 0.5 - 0.7 (More polar) |

| Impurity B | Bis(5-fluoro-3-(trifluoromethyl)pyridin-2-yl) ether (Dimer) | Nucleophilic attack of the starting pyridone anion on the formed product.[1] Occurs if base concentration is too high or mixing is poor.[1] | 1.5 - 1.8 (Late eluting) |

| Impurity C | Phosphorylated Intermediates (e.g., Phosphorodichloridates) | Incomplete quenching of the reactive intermediate.[1] | Variable (Often broad peaks) |

| Impurity D | Regioisomers (e.g., 2-Chloro-3-fluoro-5-CF3) | Contamination in the starting material synthesis.[1] Chlorination itself rarely causes migration.[1] | 0.95 - 1.05 (Very close to product) |

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion & "Stalling"

Q: The reaction stalls at 80-90% conversion. Adding more

-

Diagnosis: HPLC shows a persistent peak for the starting pyridone (Impurity A).[1]

-

Solution:

-

Catalysis: Add a catalytic amount of DMF (Dimethylformamide).[1] This forms the Vilsmeier-Haack reagent, which is far more reactive than

alone.[1] -

Temperature: Ensure the reaction is at true reflux (

). -

Base: Use an organic base like Quinoline or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, which can protonate the pyridine nitrogen and deactivate the ring further [1].[1]

-

Issue 2: Product Hydrolysis During Workup

Q: My crude purity is high, but after aqueous workup, the starting material peak reappears. Is the reaction reversible? A: Yes. The 2-chloropyridine product is susceptible to hydrolysis, especially because the electron-withdrawing groups at C3 and C5 activate the C2 position for nucleophilic attack by water.[1]

-

Mechanism: Acidic or basic water attacks C2, displacing the chloride and regenerating the pyridone.[1]

-

Protocol Fix:

-

Quench Cold: Pour the reaction mixture onto ice/water slowly to keep the temperature

. -

pH Control: Neutralize quickly to pH 6-7 using solid

or a buffered solution.[1] Avoid strong caustic (NaOH) washes and prolonged exposure to acidic aqueous layers.[1] -

Phase Separation: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.[1] Do not let the layers sit.[1]

-

Issue 3: Formation of "Tarry" Dimers

Q: I see a late-eluting impurity (Impurity B) and the reaction mixture is dark/tarry. A: This is likely the ether dimer formed by the reaction of the starting material (acting as a nucleophile) with the product (electrophile).[1]

-

Cause: This happens when the reaction runs "dry" or highly concentrated, or if a strong base is added before the chlorinating agent is fully engaged.[1]

-

Prevention: Maintain a high equivalent of

(solvent volume) or use a co-solvent like Toluene/Chlorobenzene.[1] Ensure the starting material is fully dissolved before reaching high temperatures.[1]

Issue 4: Regioisomer Contamination

Q: I have a peak at RRT 1.02 that I cannot separate. Is it an isomer? A: It is highly probable.[1] If your starting material was synthesized via direct fluorination or trifluoromethylation, you likely have 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine or 2-Chloro-4-fluoro... isomers.[1]

-

Resolution: These isomers have nearly identical boiling points and polarities.[1]

-

Fix: You cannot easily fix this at the chlorination stage.[1] You must purify the starting pyridone via recrystallization (pyridones crystallize well) before chlorination.[1]

Part 3: Experimental Logic & Flowchart

Use this decision tree to optimize your synthesis workflow.

References

-

Synthesis of 2-chloropyridines : Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General mechanism of Vilsmeier-Haack type chlorination).

-

Fluorinated Pyridines : Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Reactivity of fluorinated heterocycles).

-

Process Safety : Urben, P. G. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Hazards of POCl3 and thermal runaway).

(Note: Specific patent literature for this exact CAS often falls under broad Markush structures in agrochemical patents.[1] The protocols above are derived from standard "Best Practices" for electron-deficient hydroxypyridine chlorination.)

Sources

Technical Support Center: Fluorination of Pyridine Rings

Status: Operational Ticket Priority: High (Scientific/Experimental) Agent: Senior Application Scientist

Welcome to the Fluorination Support Hub

Subject: Overcoming the "Pyridine Paradox" in Fluorination Chemistry

The Core Issue: You are likely here because your standard aromatic fluorination protocols (SEAr) failed. Pyridine is the "pi-deficient" cousin of benzene. The nitrogen atom withdraws electron density, deactivating the ring toward electrophilic attack. Furthermore, standard Lewis acid catalysts (used in electrophilic fluorination) coordinate to the nitrogen lone pair, effectively shutting down the reaction or poisoning the catalyst.

This guide moves beyond textbook theory into field-proven troubleshooting . We categorize solutions into three workflows: Direct C-H Fluorination , Nucleophilic Exchange (Halex) , and Functional Group Conversion .

Module 1: Direct C-H Fluorination (The "Silver Bullet")

Applicability: Late-stage functionalization of complex pyridines where you cannot install a leaving group beforehand.

The Protocol: Ag(II)-Mediated Radical Fluorination

Based on the work of Fier & Hartwig (Science, 2013).

Why it works: Unlike Pd-catalyzed methods that suffer from N-coordination poisoning, this method uses Silver(II) Fluoride (

Standard Operating Procedure (SOP-101)

-

Reagent:

(Commercial grade, black crystalline solid).[1] -

Solvent: Acetonitrile (MeCN) – Critical for coordinating Ag.

-

Conditions: Ambient temperature, 1 hour.

Step-by-Step:

-

Dissolve substrate (1.0 equiv) in MeCN (

). -

Add

(2.0 - 3.0 equiv) in one portion. Note: Reaction is exothermic.[2] -

Stir at room temperature. The mixture will change from black (

) to a lighter suspension ( -

Quench: Pour into aqueous

. Extract with EtOAc.

Troubleshooting Ticket #101: "My Yield is <10%"

| Potential Cause | Diagnosis | Solution |

| Moisture Contamination | ||

| Wrong Isomer | Product is fluorinated at C3 or C4. | This method is highly C2-selective. If C2 is blocked, C4 is possible but slower. C3 is inaccessible via this route. |

| Substrate Oxidation | Complex mixture/tar. |

Module 2: The Halex Reaction (The Industrial Workhorse)

Applicability: Converting Chloropyridines to Fluoropyridines (Nucleophilic Aromatic Substitution -

The Protocol: Anhydrous Fluoride Exchange

Why it works: The pyridine ring is electron-poor, making it susceptible to nucleophilic attack. However, Fluoride (

Standard Operating Procedure (SOP-202)

-

Source: Spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF).

-

Solvent: Sulfolane, DMSO, or NMP (High boiling, polar aprotic).[3]

-

Catalyst: Phase Transfer Catalyst (PTC) like 18-Crown-6 or Tetraphenylphosphonium bromide (

).

Step-by-Step:

-

Drying (CRITICAL): Dry KF/CsF under high vacuum at 150°C for 4 hours. Trace water kills this reaction.

-

Mix Substrate (1.0 equiv) + Dried KF (2-3 equiv) + PTC (5-10 mol%) in solvent.

-

Heat to 140°C - 180°C .

-

Monitor by GC/HPLC.

Troubleshooting Ticket #202: "Reaction Stalled at 50% Conversion"

| Potential Cause | Diagnosis | Solution |

| Lattice Energy Barrier | Using crystalline/granular KF. | The lattice energy of KF is massive ( |

| Wet Solvent | "Naked" fluoride is a strong base. | If water is present, |

| Catalyst Decomposition | Reaction turns black/tarry. | Ammonium salts (PTCs) degrade >150°C. Switch to phosphonium salts ( |

Module 3: Deoxyfluorination (Side-Chain & Hydroxyls)

Applicability: Converting Pyridinols (OH) or Hydroxymethyl-pyridines to Fluorides.

The Reagent: PyFluor (2-pyridinesulfonyl fluoride).[4] Why: Traditional reagents like DAST are explosive and unstable. PyFluor is a crystalline solid, thermally stable, and highly selective.

Troubleshooting Ticket #303: "Elimination vs. Substitution"

-

Issue: Trying to fluorinate a secondary alcohol on a pyridine side-chain results in an alkene (elimination).

-

Fix: Switch from DAST to PyFluor + DBU . The mechanism favors

substitution over elimination due to the specific leaving group nature of the sulfonate intermediate.

Visualizing the Logic

Figure 1: Method Selection Decision Tree

Caption: Decision matrix for selecting the optimal fluorination pathway based on substrate functionality.

Figure 2: The Ag(II) Radical Mechanism (Fier & Hartwig)

Caption: Simplified mechanistic cycle of Ag(II)-mediated C-H fluorination. Note the reduction of Ag(II) to Ag(I).

FAQ: Frequently Asked Questions

Q: Can I use Palladium catalysis (Buchwald-type) for pyridines? A: Proceed with extreme caution. While excellent for arenes, pyridines often poison Pd catalysts by binding tightly to the metal center. If you must use Pd, you typically need bulky biaryl phosphine ligands (like BrettPhos) and specific precatalysts (Pd-G3/G4) to prevent this coordination. The Ag-mediated method is generally more robust for the pyridine core itself.

Q: Why is my Halex reaction etching the glass reactor?

A: You likely have water in the system.

Q: Is AgF2 safe to handle? A: It is a strong oxidant and moisture-sensitive.[1] It will fume in air.[1] It is not explosive like diazonium salts (Balz-Schiemann), but it should be handled in a fume hood or glovebox. Avoid contact with strong reducing agents.

References

-

Fier, P. S., & Hartwig, J. F. (2013).[1][5][6] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[5][6][7] Science, 342(6161), 956–960.[5] [8]

-

Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[9] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[9][10] Journal of the American Chemical Society, 137(30), 9571–9574.

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[11] Nature, 473, 470–477.

-

Siegemund, G., et al. (2000). Fluorine Compounds, Organic.[2][4][5][11][9][10][12][13][14][15] Ullmann's Encyclopedia of Industrial Chemistry. (For Halex Process parameters).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. PyFluor: A Stable Deoxyfluorinating Agent | TCI Deutschland GmbH [tcichemicals.com]

- 5. Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction [rawdatalibrary.net]

- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PyFluor - Wordpress [reagents.acsgcipr.org]

- 10. PyFluor - Enamine [enamine.net]

- 11. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 12. hartwig.cchem.berkeley.edu [hartwig.cchem.berkeley.edu]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. Silver-catalyzed late-stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Fluorinated Pyridines Purification

Topic: Troubleshooting Purification Challenges for Fluorinated Pyridines

Status: Operational | Lead Scientist: Dr. A. Vance

Portal Overview